Product packaging for Cobalt;scandium(Cat. No.:CAS No. 12017-09-3)

Cobalt;scandium

Cat. No.: B14721583
CAS No.: 12017-09-3
M. Wt: 148.84501 g/mol
InChI Key: LUKLSVZVYKBDOW-UHFFFAOYSA-N
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Description

Cobalt;scandium, with the chemical formula Co2Sc, is an intermetallic compound of significant interest in advanced scientific research. Its primary research value lies in the synergistic properties of cobalt and scandium, particularly in the fields of catalysis and materials science. In catalytic research, complexes involving cobalt and scandium have been shown to act as potent oxidants. For instance, a cobalt(II) iminoiodane complex with a scandium adduct has demonstrated reactivity in hydrogen-atom abstraction and nitrene transfer reactions, confirming its potential as an active oxidant in metal-catalyzed oxidative transformations . A prominent area of application is in energy technology. Scandium-doped cobalt telluride supported on carbon nanotubes (Sc@CoTe/CNT) has been investigated as a high-performance, tri-functional electrocatalyst . This material efficiently promotes hydrogen generation by catalyzing key reactions: the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and urea oxidation reaction (UOR) . Replacing traditional water splitting with urea oxidation can lead to high-purity hydrogen production with significantly lower energy consumption . The mechanism in such electrocatalysts often involves a two-step process where metal sites first undergo electrochemical pre-oxidation, after which reactant molecules (like urea) are chemically oxidized on the high-valence metal sites . This compound is presented for laboratory research purposes only. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoSc2 B14721583 Cobalt;scandium CAS No. 12017-09-3

Properties

CAS No.

12017-09-3

Molecular Formula

CoSc2

Molecular Weight

148.84501 g/mol

IUPAC Name

cobalt;scandium

InChI

InChI=1S/Co.2Sc

InChI Key

LUKLSVZVYKBDOW-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[Co]

Origin of Product

United States

Synthesis Methodologies for Cobalt Scandium Intermetallics

Conventional Solid-State Reaction Techniques

Solid-state reactions are a cornerstone of intermetallic compound synthesis, relying on the diffusion of atomic species at elevated temperatures to form new phases. These methods are particularly well-suited for producing bulk quantities of thermodynamically stable compounds.

High-Temperature Synthesis under Controlled Atmospheres

High-temperature synthesis is a fundamental method for producing cobalt-scandium intermetallics. This process typically involves the direct reaction of high-purity cobalt and scandium powders or pieces in a stoichiometric ratio. The mixture is contained in an inert crucible, often made of alumina, and heated to high temperatures in a furnace with a controlled atmosphere, such as high-purity argon, to prevent oxidation of the reactive metals.

The selection of the reaction temperature is guided by the Co-Sc phase diagram, which indicates the stability regions of various intermetallic phases. For instance, the formation of different Co-Sc compounds occurs at specific temperature ranges. The synthesis often requires prolonged heating times to ensure complete reaction and homogenization of the product.

Intermetallic PhaseFormation Temperature (°C)
Co2Sc> 1146.7
CoSc> 1050.8
CoSc2> 837.4
CoSc3> 819.3

Interactive Data Table: The table above summarizes the formation temperatures of various cobalt-scandium intermetallic phases as indicated by the phase diagram.

Arc Melting and Subsequent Annealing Processes

Arc melting is a widely used technique for the synthesis of intermetallic compounds from their constituent elements, especially for those with high melting points. ub.edu In this process, high-purity cobalt and scandium are placed in a water-cooled copper hearth within a vacuum or inert gas chamber. mdpi.comscispace.com An electric arc is struck between a non-consumable tungsten electrode and the raw materials, generating intense heat that melts and alloys the metals. mdpi.comscispace.com To ensure homogeneity, the resulting ingot, often referred to as a "button," is typically flipped and re-melted several times. mdpi.com This method is advantageous for achieving rapid melting and mixing, thereby minimizing contamination. researchgate.net

Following the arc melting process, a crucial annealing step is often employed. Annealing involves heating the as-cast ingot to a specific temperature below its melting point for an extended period. This heat treatment serves to relieve internal stresses induced during solidification, eliminate compositional segregation, and promote the formation of a well-ordered, single-phase intermetallic compound. researchgate.netresearchgate.net The annealing temperature and duration are critical parameters that are determined based on the Co-Sc phase diagram to target the formation of a specific intermetallic phase. mdpi.com For instance, annealing at different temperatures can favor the formation of CoSc, Co2Sc, or other phases. The process is carried out in a vacuum or an inert atmosphere to prevent oxidation. researchgate.net

Advanced Vapor-Phase and Solution-Based Synthesis Approaches

In addition to conventional solid-state methods, advanced synthesis techniques offer pathways to produce cobalt-scandium intermetallics in forms such as thin films and nanoparticles, which are essential for various modern applications.

Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films of various materials, including intermetallics. harvard.edu While specific research on the CVD of cobalt-scandium intermetallic thin films is not extensively documented, the principles of CVD for cobalt-based films can be extended to this system. harvard.edu The process involves the introduction of volatile precursor compounds containing cobalt and scandium into a reaction chamber. These precursors decompose on a heated substrate, leading to the deposition of a thin film of the desired Co-Sc intermetallic.

The choice of precursors is critical and often involves organometallic compounds that have suitable vapor pressures and decomposition temperatures. For cobalt, precursors like cobalt(II) acetylacetonate (B107027) or cobalt carbonyls have been used. illinois.edu For scandium, beta-diketonate complexes are common choices. Co-deposition would require careful control of the precursor delivery rates and substrate temperature to achieve the desired stoichiometry of the resulting film. The use of a carrier gas, such as argon or nitrogen, is common to transport the precursors to the substrate.

Electrochemical Synthesis Methods

Electrochemical synthesis, or electrodeposition, presents a viable route for the formation of cobalt-scandium intermetallic coatings. This technique involves the co-deposition of cobalt and scandium ions from a suitable electrolyte onto a conductive substrate. While the direct electrodeposition of intermetallic compounds can be challenging due to the different reduction potentials of the constituent metals, it is achievable by carefully controlling the electrolyte composition, pH, temperature, and applied potential or current density.

For the Co-Sc system, the electrolyte could be an aqueous solution containing salts of both metals, or more commonly for reactive metals like scandium, a non-aqueous solvent or a molten salt bath would be necessary to prevent the reduction of water. The use of complexing agents in the electrolyte can help to bring the deposition potentials of cobalt and scandium closer together, facilitating their simultaneous deposition. The resulting deposit's composition and phase structure are highly dependent on the deposition parameters. Post-deposition annealing may be required to promote the formation of the desired intermetallic phase.

Sol-Gel Deposition for Thin Film Formation

The sol-gel method is a wet-chemical technique that can be adapted for the synthesis of cobalt-scandium intermetallic thin films, typically through the formation of a mixed-oxide precursor followed by a reduction step. ntnu.no The process begins with the hydrolysis and condensation of molecular precursors, such as metal alkoxides or salts, in a solvent to form a "sol" – a colloidal suspension of solid particles. For a Co-Sc system, precursors like cobalt(II) acetate (B1210297) and scandium(III) nitrate (B79036) could be used. researchgate.netmdpi.com

Flux Growth Techniques

Flux growth is a method for synthesizing single crystals from a high-temperature solution, where a molten salt or metal, known as the flux, serves as the solvent. wikipedia.orgfrontiersin.org This technique is particularly advantageous for synthesizing materials that have very high melting points, decompose before melting, or undergo phase transitions at high temperatures. frontiersin.org The components of the desired compound are dissolved in the flux at an elevated temperature to form a homogeneous solution. aps.org Subsequently, crystals are precipitated from the solution by slowly cooling it, which generates the necessary supersaturation for nucleation and growth. wikipedia.orgaps.org

The choice of flux is critical and is based on several factors, including its melting point, vapor pressure, and chemical reactivity with the starting materials and the crucible. wikipedia.orgucla.edu Metallic fluxes are often used for the synthesis of intermetallic compounds. northwestern.edu The process typically involves placing the starting materials and the flux in an inert crucible, which is then sealed, often in a quartz ampule, to contain volatile components and protect the reaction from the atmosphere. ucla.edu After a period of homogenization at a high temperature, the system is cooled at a controlled rate to allow for the growth of well-formed single crystals. mst.edu Finally, the excess flux is removed, either mechanically, by centrifugation while molten, or by chemical etching with a suitable solvent that does not affect the product crystals. ucla.edu

Metal-Flux Assisted Synthesis (e.g., Tin Flux for Phosphides)

Metal-flux assisted synthesis is a powerful technique for the exploration and preparation of ternary intermetallic compounds, including phosphides. northwestern.edu Elemental tin is a commonly used flux for synthesizing phosphides with high phosphorus content, as it can circumvent the challenges associated with the high vapor pressure of phosphorus at elevated temperatures. northwestern.edunih.gov The flux can act as a transport medium, facilitating reactions between elements that might otherwise be kinetically hindered. northwestern.edufrontiersin.org

The scandium-cobalt-phosphorus system has been successfully explored using the tin-flux technique. northwestern.edu Several ternary phosphides, including ScCoP, ScCo₅P₃, Sc₂Co₁₂P₇, and Sc₅Co₁₉P₁₂, have been prepared using a tin flux. northwestern.edu The synthesis is typically carried out by heating the elemental components (scandium, cobalt, and phosphorus) with an excess of tin to a high temperature, holding it there to ensure homogeneity, and then slowly cooling the mixture to allow for crystal growth. researchgate.net After the reaction, the tin matrix can be dissolved, often using hydrochloric acid, to isolate the crystalline products. northwestern.edu This method has also been used to prepare a range of isotypic rare-earth-cobalt-phosphides. northwestern.edu

Synthesis of Sc-Co-P Intermetallics via Tin Flux
CompoundCrystal Structure TypeSynthesis MethodReference
ScCoP-Tin Flux northwestern.edu
ScCo₅P₃YCo₅P₃Tin Flux northwestern.edu
Sc₂Co₁₂P₇Zr₂Fe₁₂P₇Tin Flux northwestern.eduresearchgate.net
Sc₅Co₁₉P₁₂Sc₅Co₁₉P₁₂Tin Flux northwestern.eduresearchgate.net

Self-Propagating High-Temperature Synthesis (SHS) and Combustion Synthesis

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a technique used for producing a variety of advanced materials, including alloys, ceramics, and intermetallic compounds. researchgate.netmdpi.com The method utilizes the heat generated by a strong exothermic reaction between the reactants to sustain the synthesis process. researchgate.net Once initiated by an external heat source (e.g., a heated coil or laser pulse), a combustion wave propagates through the reactant mixture in a self-sustaining manner, converting the reactants into the desired product. mdpi.comrsc.org This process is characterized by rapid reaction rates and high temperatures, often reaching 1000–3000 °C. rsc.org

Solution combustion synthesis (SCS) is a variation of this method where the reactants (typically metal nitrates as oxidizers and an organic compound like urea (B33335) or glycine (B1666218) as fuel) are dissolved in a solvent, usually water. rsc.org Upon heating, the solution dehydrates and ignites, leading to a rapid, gas-releasing, and exothermic reaction that yields fine, often nanocrystalline, powders. rsc.orgresearchgate.net The characteristics of the final product can be tuned by controlling parameters such as the fuel-to-oxidizer ratio. researchgate.net

Principles of SHS for Intermetallic Formation

The formation of intermetallic compounds via SHS is based on the principle that a highly exothermic reaction between the constituent elemental powders can be self-sustaining. researchgate.net The process begins with the preparation of a homogeneous mixture of the reactant powders, which is typically pressed into a compact or pellet. mdpi.com Ignition at one point of the compact initiates the reaction. rsc.org

The heat released by the initial reaction is transferred to the adjacent unreacted layer, raising its temperature to the ignition point and thus causing the reaction to propagate as a wave. mdpi.com For a stable SHS process to occur, the heat generated by the reaction must be sufficient to compensate for heat losses to the surroundings and to heat the next layer of reactants to the ignition temperature. The velocity of the combustion wave and the maximum temperature achieved are key parameters that depend on factors such as reactant particle size, compact density, and preheating temperature. mdpi.comresearchgate.net Successful synthesis results in the formation of the desired intermetallic phase, often with high purity and in a short amount of time. researchgate.net

Energetic Considerations in Combustion Synthesis

The thermodynamics of the reactant mixture are a critical aspect of combustion synthesis. The process relies on the exothermicity of the reaction to be self-sustaining. acs.org A key parameter is the adiabatic temperature (T_ad), which is the theoretical maximum temperature the product can reach under adiabatic conditions (no heat loss to the environment). For a combustion reaction to be self-propagating, the adiabatic temperature generally needs to be above a certain threshold, often cited as around 1800 K (1527 °C).

Energetic Parameters in Combustion Synthesis
ParameterDescriptionInfluence on Synthesis
Adiabatic Temperature (T_ad)The maximum theoretical temperature achieved when no heat is lost to the surroundings.A key indicator of whether a reaction will be self-sustaining. Higher T_ad can lead to larger crystallites. mdpi.com
Enthalpy of Reaction (ΔH)The net amount of energy released or absorbed during the reaction. Must be sufficiently exothermic.Determines the amount of heat generated to propagate the combustion wave. cas.cz
Fuel-to-Oxidizer RatioThe molar ratio of the reducing agent (fuel) to the oxidizing agent (metal precursor).Controls the combustion temperature and amount of evolved gases, affecting product characteristics like crystallinity and particle size. cas.czmdpi.com
Ignition Temperature (T_ig)The minimum temperature required to initiate the self-sustaining reaction.The initial energy input must raise a portion of the reactants to this temperature. rsc.org

Crystallography and Structural Characteristics of Cobalt Scandium Intermetallics

Binary Cobalt-Scandium Intermetallic Phases

The interaction between cobalt and scandium atoms leads to the formation of distinct binary intermetallic compounds, each with its own crystallographic identity.

Crystal Structures and Lattice Parameters

Two prominent phases in the binary cobalt-scandium system are ScCo and ScCo₂. The ScCo phase adopts the well-known Cesium Chloride (CsCl)-type crystal structure. This structure is characterized by a simple cubic lattice with one type of atom at the corners and the other at the body center.

The ScCo₂ phase, on the other hand, crystallizes in a C15-type cubic Laves phase structure, with the MgCu₂ prototype. Laves phases are a large group of intermetallic compounds known for their close-packed atomic arrangements.

CompoundCrystal SystemSpace GroupPrototypea (Å)
ScCoCubicPm-3mCsCl3.198
ScCo₂CubicFd-3mMgCu₂6.917

Atomic Ordering and Site Occupancies

In the ordered CsCl-type structure of ScCo, the scandium atoms typically occupy the corner positions of the cubic unit cell, while the cobalt atoms reside at the body-centered position. This specific arrangement is crucial for the stability of the compound.

For the ScCo₂ Laves phase, the larger scandium atoms occupy the 8a Wyckoff positions, while the smaller cobalt atoms are situated at the 16d positions within the face-centered cubic lattice. This specific site occupancy is a defining characteristic of this Laves phase and influences its electronic and magnetic properties.

Ternary Cobalt-Scandium Intermetallic Compounds

The introduction of a third element, silicon, into the cobalt-scandium system opens the door to a wider array of complex crystal structures, including those with hexagonal symmetry and interesting intergrowth features.

Scandium-Cobalt-Silicon (Sc-Co-Si) Systems and Phases

The ternary Sc-Co-Si system is rich in intermetallic compounds with diverse stoichiometries and crystal structures. Among these, phases with hexagonal structures are of particular interest due to their potential for unique physical properties.

While detailed crystallographic data for a wide range of hexagonal Sc-Co-Si phases is an area of ongoing research, related systems provide valuable insights. For instance, the Sc₃NiSi₃ compound, which is isostructural with Sc₃Co₂Si₃, crystallizes in a monoclinic system that is closely related to hexagonal symmetry. Furthermore, the Sc₂CoSi₂ phase adopts a monoclinic structure. The exploration of the broader Sc-T-Si (T = transition metal) systems often reveals hexagonal structures, suggesting the potential for similar phases within the Sc-Co-Si system.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
Sc₂CoSi₂MonoclinicC2/m9.853.949.42118.89

A fascinating aspect of some complex intermetallic structures is the phenomenon of intergrowth, where slabs or layers of different but structurally compatible units stack together within a single crystal. This can lead to the formation of new, more complex structures with unique properties.

In the context of rare-earth (like scandium) and transition metal silicides, two-dimensional intergrowth of different structural motifs is a known phenomenon. While specific examples within the Sc-Co-Si system are not extensively documented in readily available literature, the principles of structural chemistry suggest that such features are plausible. These intergrowths can be conceptualized as a combination of simpler structural blocks, leading to long-range order in two dimensions and potentially quasi-periodic or aperiodic arrangements in the third dimension. The study of such intricate structures often requires advanced characterization techniques like high-resolution transmission electron microscopy.

Scandium-Cobalt-Phosphorus (Sc-Co-P) Systems and Phases

The Scandium-Cobalt-Phosphorus (Sc-Co-P) system is characterized by the formation of several ternary phosphides, each exhibiting distinct crystallographic features. Research into this system has revealed a number of new compounds, primarily synthesized through reactions of the elemental components in a tin flux.

Several scandium cobalt phosphides have been identified with either orthorhombic or hexagonal crystal structures. For instance, ScCoP adopts a TiNiSi-type structure, which is orthorhombic. Another compound, ScCo₅P₃, is isotypic with YCo₅P₃ and also possesses an orthorhombic crystal lattice. In contrast, Sc₂Co₁₂P₇ crystallizes with the hexagonal Zr₂Fe₁₂P₇ structure. A novel hexagonal structure was discovered for Sc₅Co₁₉P₁₂, which is closely related to the structure of Hf₂Co₄P₃. nsf.gov

The crystallographic data for these selected Sc-Co-P phases are summarized in the table below.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)
ScCoPOrthorhombicPnma6.268(2)3.750(1)7.050(3)
ScCo₅P₃Orthorhombic11.691(5)3.583(1)10.206(3)
Sc₂Co₁₂P₇HexagonalP-62m8.973(3)3.531(1)
Sc₅Co₁₉P₁₂HexagonalP-62m12.124(7)3.633(2)

Data sourced from Jeitschko & Reinbold (1985). nsf.gov

Scandium-Cobalt-Indium (Sc-Co-In) Systems and Phases

The exploration of the Scandium-Cobalt-Indium (Sc-Co-In) system has led to the discovery of novel ternary intermetallic compounds with complex crystal structures. These phases are typically synthesized by arc-melting the pure metals. Among the identified compounds are Sc₂CoIn and Sc₅Co₂In₄. The Sc₅T₂In₄ (where T can be a transition metal like Ni, Pd, Pt) family of compounds crystallizes in an orthorhombic structure with the space group Pbam. ias.ac.in

CompoundCrystal SystemSpace Groupa (Å)c (Å)
Sc₂CoInTetragonalP4/mmm3.2887(2)7.1642(4)

Data for Sc₂CoIn sourced from Gulay et al. (2015). researchgate.net

A notable feature of the Sc-Co-In phases is the presence of distorted coordination environments. In structures like ScPd₀.₉₈₁(₂)In, the scandium atoms form trigonal prisms which are filled by palladium atoms. In other related structures, both transition metal and indium atoms can occupy these prismatic sites. This variation in occupancy can lead to a reduction in symmetry. researchgate.net In the Sc₅T₂In₄ structures, the coordination polyhedra include distorted rhodium-centered trigonal prisms formed by scandium atoms and distorted cubes of scandium and indium atoms similar to the CuAu structure. researchgate.net The shortest interatomic distances are typically observed between the transition metal and indium atoms, indicating strong bonding interactions. researchgate.net

Scandium-Cobalt-Germanium (Sc-Co-Ge) Systems and Phases

Investigations into the Scandium-Cobalt-Germanium (Sc-Co-Ge) ternary system at elevated temperatures (870K) have confirmed the formation of multiple ternary compounds. researchgate.net X-ray phase analysis has been a key technique in identifying these phases and determining their crystal structures. Studies have revealed the existence of at least seven ternary compounds in this system. researchgate.net The crystal structures have been determined for a number of these, contributing to the broader understanding of scandium-containing intermetallic germanides. researchgate.netresearchgate.net The magnetic and electrical properties of these ternary germanides are largely influenced by the 3d-transition metal component. mpg.de

Structural Characterization Methodologies

The determination of the complex crystal structures of cobalt-scandium intermetallic compounds relies on a suite of advanced characterization techniques. ias.ac.in A foundational method for structural analysis is X-ray diffraction (XRD) , applied to both single-crystal and powder samples. srce.hrresearchgate.net Single-crystal XRD provides precise information on atomic positions, lattice parameters, and space groups, which is essential for solving new crystal structures. researchgate.net Powder XRD is invaluable for phase identification in polycrystalline samples and can be used for structure refinement through methods like Rietveld analysis. researchgate.net

Electron microscopy techniques , such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to investigate the microstructure of these alloys. researchgate.net When coupled with Energy-Dispersive X-ray Spectroscopy (EDS) , these methods provide crucial information on the elemental composition and distribution within the different phases present in the material. researchgate.net

For a more in-depth understanding of local atomic environments and structural details, solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool. srce.hr It is element-selective and site-specific, providing insights into structural disorder and mixed site occupancies, which can be difficult to ascertain solely from diffraction data. srce.hr The combination of these experimental techniques, often complemented by theoretical calculations, is essential for a comprehensive structural characterization of cobalt-scandium intermetallic compounds. ias.ac.in

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline material. This technique involves directing a monochromatic X-ray beam onto a small single crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays provide the necessary information to map the electron density within the crystal, thereby revealing the exact positions of atoms, bond lengths, and bond angles.

For the Co-Sc system, SC-XRD has been instrumental in confirming the crystal structures of its intermetallic phases. The compound CoSc adopts the Cesium Chloride (CsCl)-type structure. This is a simple cubic structure where one type of atom occupies the corners of the cube and the other type of atom sits (B43327) in the body-centered position, ensuring an eightfold coordination for each atom. researchgate.netuwimona.edu.jmyoutube.com

The Co₂Sc compound crystallizes in a cubic Laves phase structure, specifically the MgCu₂ prototype (C15). wikipedia.orgatomic-scale-physics.deresearchgate.net Laves phases are a group of intermetallic compounds with the formula AB₂, characterized by their efficient packing of atoms of two different sizes. wikipedia.org In the MgCu₂-type structure, the larger scandium atoms form a diamond-like framework, while the smaller cobalt atoms occupy the interstitial spaces, forming tetrahedra.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of crystalline materials. Unlike SC-XRD, which requires a single, well-formed crystal, PXRD can be performed on a finely ground powder containing a multitude of small crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus diffraction angle (2θ), which serves as a unique fingerprint for a specific crystalline phase.

In the context of Co-Sc intermetallics, PXRD is routinely used for:

Phase Identification: By comparing the experimental diffraction pattern to reference patterns from databases like the Inorganic Crystal Structure Database (ICSD) or Pearson's Crystal Data, the phases present in a Co-Sc alloy can be identified. psds.ac.ukwikipedia.orgcrystalimpact.com

Lattice Parameter Determination: Precise measurement of the diffraction peak positions allows for the calculation of the unit cell dimensions (lattice parameters). For cubic structures like CoSc and Co₂Sc, this is the lattice constant 'a'.

Phase Purity Analysis: PXRD can quickly assess the purity of a synthesized sample, revealing the presence of any secondary phases or unreacted starting materials.

The crystallographic data for the primary Co-Sc intermetallic phases, typically confirmed by PXRD, are summarized below.

Table 1: Crystallographic Data for Cobalt-Scandium Intermetallics

Compound Pearson Symbol Space Group Prototype
CoSc cP2 Pm-3m (221) CsCl

This table summarizes the known crystallographic data for the stable intermetallic compounds in the cobalt-scandium binary system.

Neutron Powder Diffraction

Neutron powder diffraction is a powerful technique that provides complementary information to X-ray diffraction. Neutrons are scattered by the atomic nuclei, whereas X-rays are scattered by electrons. This fundamental difference makes neutron diffraction particularly useful for:

Distinguishing between elements with similar atomic numbers: Cobalt (Z=27) and Scandium (Z=21) have relatively close atomic numbers, which can sometimes make their precise location in a crystal lattice difficult to distinguish with X-rays. Neutrons, however, have different scattering lengths for Co and Sc nuclei, allowing for a more accurate determination of site occupancies.

Studying magnetic structures: Neutrons possess a magnetic moment, which allows them to interact with unpaired electrons in a material. This makes neutron diffraction an indispensable tool for determining the arrangement of magnetic moments in ferromagnetic, antiferromagnetic, or other magnetically ordered materials.

While neutron diffraction is a potent tool for studying intermetallics, specific and detailed neutron powder diffraction studies focused solely on the binary Co-Sc system are not widely reported in the available literature. However, the technique remains highly relevant for future investigations into the potential magnetic ordering in these compounds at low temperatures.

Microscopic Analysis (e.g., Electron Microscopy, Metallographic Inspection)

Microscopic analysis techniques are essential for characterizing the microstructure of alloys, which includes the size, shape, and distribution of grains and phases.

Electron Microscopy:

Scanning Electron Microscopy (SEM): SEM provides high-magnification images of the sample's surface, revealing topographical and compositional information. When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can map the elemental distribution within the microstructure, confirming the composition of the CoSc and Co₂Sc phases and identifying any segregation of elements. northwestern.eduresearchgate.net

Transmission Electron Microscopy (TEM): TEM offers much higher magnification and resolution than SEM, allowing for the observation of features at the nanoscale. nist.gov It can be used to study crystal defects like dislocations, stacking faults, and grain boundaries. Selected Area Electron Diffraction (SAED) within the TEM can be used to determine the crystal structure of individual grains or precipitates.

For Co-Sc alloys, these microscopic techniques are vital for understanding the morphology of the intermetallic phases as they form from the melt or during solid-state reactions. For instance, they can reveal whether the Co₂Sc Laves phase precipitates within a matrix of another phase and determine its crystallite size and shape, which are critical for the mechanical properties of the alloy. fiz-karlsruhe.de

Phase Transitions and Structural Stability

The stability of a particular crystal structure is dependent on external conditions such as temperature and pressure. Changes in these conditions can induce phase transitions, where the material transforms from one crystal structure to another. The Co-Sc phase diagram outlines the stable phases at different compositions and temperatures.

The Co₂Sc Laves phase and the CoSc CsCl-type phase are thermodynamically stable compounds within the binary system. nist.govnih.gov Laves phases, in general, are known for their structural stability, which is derived from their efficient atomic packing. wikipedia.orgresearchgate.net The stability of these phases is a key factor in the high-temperature performance of alloys containing them.

Electronic Structure and Chemical Bonding in Cobalt Scandium Systems

Orbital Hybridization and Electron Interactions

The chemical bonding in cobalt-scandium systems arises from the complex interactions between the valence electrons of the constituent atoms. Understanding the nature of these interactions, including the degree of ionic versus covalent character and the hybridization of atomic orbitals, is crucial for explaining the properties of these materials.

The nature of the chemical bond between scandium and cobalt is expected to have both ionic and covalent character. rsc.orgnih.govlearncbse.in The difference in electronegativity between cobalt and scandium will lead to some degree of charge transfer, resulting in an ionic component to the bonding. rsc.orglearncbse.in At the same time, the sharing of valence electrons between the two atoms will give rise to a covalent component. rsc.orgnih.govlearncbse.in

To quantify the nature of the bonding, computational techniques such as Mulliken population analysis and the analysis of the Electron Localization Function (ELF) can be employed. cam.ac.ukwikipedia.orgwikipedia.orguni-muenchen.dejussieu.fryoutube.comscispace.comq-chem.comcam.ac.uk

Mulliken Population Analysis: This method provides a means of estimating partial atomic charges by partitioning the total electron density among the atoms in a molecule or a solid. wikipedia.orguni-muenchen.descispace.comq-chem.comcam.ac.uk A significant charge transfer from the more electropositive scandium to the more electronegative cobalt would indicate a substantial ionic character in the Sc-Co bond. wikipedia.orguni-muenchen.descispace.comq-chem.comcam.ac.uk The overlap population between two atoms in Mulliken analysis can also give an indication of the covalent nature of the bond; a positive overlap population is indicative of a bonding interaction. scispace.com

Electron Localization Function (ELF): The ELF is a measure of the likelihood of finding an electron in the vicinity of a reference electron with the same spin. cam.ac.ukwikipedia.orgjussieu.fryoutube.com It provides a chemically intuitive way to visualize electron localization. wikipedia.org High values of ELF between two atomic centers are indicative of a covalent bond, where electrons are shared. cam.ac.ukwikipedia.orgjussieu.fryoutube.com In contrast, a more uniform ELF distribution around the atoms with clear separation would suggest a more ionic interaction. cam.ac.ukwikipedia.orgjussieu.fryoutube.com

While specific Mulliken population analysis or ELF studies for binary Co-Sc compounds were not found, these methods are standard tools for analyzing the bonding in intermetallic compounds.

In ternary and higher-order compounds containing cobalt and scandium, the orbitals of these elements can hybridize with the orbitals of the other constituent elements to form chemical bonds. A notable example is the superconductivity found in scandium borocarbide, Sc20BC27. arxiv.orgarxiv.orgresearchgate.netresearchgate.net

Electronic structure calculations for Sc20BC27 have shown that there is significant orbital overlap and hybridization between the scandium 3d electrons and the 2p electrons of the carbon and boron atoms that form a C-C(B)-C fragment. arxiv.orgarxiv.orgresearchgate.netresearchgate.net This hybridization is believed to be crucial for the emergence of superconductivity in this material. arxiv.orgarxiv.orgresearchgate.netresearchgate.net The calculations indicate that this hybridization creates a new electric conduction path of Sc-C(B)-Sc, which influences the band structure at the Fermi level. arxiv.orgarxiv.orgresearchgate.net

Table 2: Orbital Hybridization in a Scandium-Containing Compound

CompoundInteracting OrbitalsSignificance of Hybridization
Sc20BC27Sc 3d, C 2p, B 2pForms a new electric conduction path and is linked to the material's superconductivity. arxiv.orgarxiv.orgresearchgate.netresearchgate.net

This table is generated based on data from the text to provide an interactive overview.

While this example focuses on scandium, similar hybridization effects involving cobalt's 3d orbitals would be expected in ternary compounds containing cobalt, scandium, and other elements like boron, carbon, or nitrogen. The extent and nature of this hybridization would depend on the specific crystal structure and the electronic properties of the constituent elements.

Valence and Spin States of Cobalt

Cobalt is a transition metal that predominantly exhibits +2 and +3 oxidation states in its compounds. nih.govyoutube.com The specific valence and spin state in a cobalt-scandium intermetallic are determined by the local chemical environment and the nature of the chemical bonding. In aqueous solutions, the Co(II) state is generally stable, but in the presence of complexing ligands, it can be readily oxidized to Co(III). learncbse.in

In solid-state intermetallic compounds, the concept of a formal oxidation state is less straightforward than in ionic compounds due to the prevalence of metallic and covalent bonding. The electronic configuration of a neutral cobalt atom is [Ar] 4s²3d⁷. quora.com In its compounds, it can adopt different d-electron counts, which in turn influence its magnetic spin state. For instance, a Co(II) ion (a d⁷ system) can exist in a high-spin state (S=3/2) or a low-spin state (S=1/2). researchgate.netnih.gov Similarly, a Co(III) ion (a d⁶ system) can be found in a low-spin (S=0) or high-spin (S=2) state. researchgate.net

In intermetallic compounds like those formed between scandium and cobalt-group metals (e.g., ScRh, ScIr), the electronic structure near the Fermi level is dominated by the d-orbitals of the transition metal. researchgate.net Theoretical studies of low-spin Co(II) complexes have shown that metal-ligand bond distances are sensitive to the spin state, with specific bond lengths being characteristic of a low-spin d⁷ configuration. nih.gov For cobalt-scandium systems, the valence and spin state of cobalt would be dictated by the strong hybridization between Co 3d and Sc 3d orbitals, leading to a complex magnetic behavior that is sensitive to the specific stoichiometry and crystal structure of the compound.

Table 1: Common Valence and Spin States of Cobalt in Different Environments

Ion d-electron Configuration Common Spin State (S) Example Environment
Co(II) 3d⁷ High-spin (3/2), Low-spin (1/2) Simple salts, Coordination complexes nih.govresearchgate.net
Co(III) 3d⁶ Low-spin (0), High-spin (2) Coordination complexes, Oxides nih.govlearncbse.inresearchgate.net

Band Structure and Density of States Analysis

The electronic properties of cobalt-scandium intermetallics are best described by their band structure and density of states (DOS). wikipedia.orgyoutube.com The DOS describes the number of available electronic states at each energy level and is crucial for understanding properties like electrical conductivity and magnetism. wikipedia.orgarxiv.org In transition metals and their alloys, the d-bands are particularly important. For pure cobalt, the valence band is primarily composed of contributions from the Co-3d orbitals. ijera.com

In intermetallic compounds with a CsCl-type (B2) structure, such as those scandium forms with transition metals like rhodium (ScRh) and ruthenium (ScRu), the electronic structure has been investigated through band structure calculations and spectroscopic measurements. researchgate.net These studies provide insight into what can be expected for a CoSc system. The analysis of these related compounds reveals that the DOS near the Fermi level is a complex hybridization of the Sc and transition metal d-states. researchgate.net

Key features from the analysis of related Sc-transition metal compounds include:

A high density of states at the Fermi level, indicating metallic behavior.

The dominant contribution to the DOS at the Fermi level often comes from the d-orbitals of one of the constituent metals. For example, in ScRu, large d-spin and orbital contributions originate from the Ru site, whereas in ScAg and ScPd, they originate from the Sc site. researchgate.net

The shape and width of the DOS peaks reflect the nature of the covalent and metallic interactions between the atoms. researchgate.net

The density of states for a hypothetical CoSc compound would similarly feature prominent peaks corresponding to the Co-3d and Sc-3d bands. The degree of their overlap and their position relative to the Fermi level would determine the stability of the compound and its magnetic properties. researchgate.net

Table 2: Electronic Structure Characteristics of Scandium Intermetallics

Compound Crystal Structure Key Feature of Electronic Structure Primary d-orbital Contribution at Fermi Level
ScRh B2 (CsCl-type) Small d-contributions from both sites -
ScRu B2 (CsCl-type) Large d-spin and orbital contributions Ru
ScPd B2 (CsCl-type) Significant d-contributions Sc
ScAg B2 (CsCl-type) Significant d-contributions Sc

Data synthesized from studies on related scandium intermetallic compounds. researchgate.net

Charge Distribution and Electron Transfer Phenomena

Chemical bonding in intermetallic compounds involves a combination of metallic, covalent, and ionic characteristics. aps.orgresearchgate.net The distribution of charge and the transfer of electrons between constituent atoms are governed by differences in electronegativity and the specific orbital interactions. wikipedia.org In the case of cobalt and scandium, cobalt is more electronegative than scandium, which suggests a net transfer of electronic charge from scandium to cobalt atoms within the compound.

This charge transfer is a key aspect of the chemical bonding:

Ionic Contribution : The charge transfer from Sc to Co introduces an ionic component to the bonding, contributing to the stability of the crystal lattice.

Covalent Contribution : The transferred charge populates the d-orbitals of cobalt, leading to strong hybridization between the Sc-d and Co-d orbitals. This orbital overlap is indicative of covalent bonding, which is directional and contributes to the mechanical properties of the material. researchgate.net

Metallic Contribution : Despite the charge transfer, the valence electrons are generally delocalized in a "sea of electrons," giving rise to the metallic properties of the compound, such as electrical conductivity.

In systems like ScRu, the observation that d-orbital contributions at the Fermi level are dominated by the ruthenium site is direct evidence of this charge transfer and hybridization effect. researchgate.net A similar phenomenon is expected in cobalt-scandium compounds, where the charge density would be redistributed from the electropositive scandium towards the more electronegative cobalt. This redistribution can be visualized using techniques like differential charge density analysis in first-principles calculations, which reveal the regions of electron accumulation (covalent bonds) and depletion. researchgate.netresearchgate.net The process of charge transfer can be generally understood as the movement of electronic charge from an orbital with more metal character to one with more ligand (or second metal) character. youtube.com

Magnetic Properties of Cobalt Scandium Containing Materials

Influence of Scandium Substitution on Magnetic Behavior in Cobalt-Based Systems

The substitution of scandium into cobalt-based magnetic systems can profoundly modify their intrinsic magnetic characteristics, including magnetization and coercivity. This is primarily due to the non-magnetic nature of the Sc³⁺ ion and its preferential site occupancy within the crystal lattice, which alters the magnetic exchange interactions.

The introduction of scandium into the cobalt ferrite (B1171679) lattice has a distinct impact on its saturation magnetization (Ms) and remanent magnetization (Mr). Studies on ScₓCoFe₂₋ₓO₄ thin films have shown that both Ms and Mr decrease proportionally with an increase in scandium concentration (x). magnetics.or.krarxiv.org This reduction is attributed to the replacement of magnetic Fe³⁺ ions with non-magnetic Sc³⁺ ions on the octahedral (B) sites. magnetics.or.kr The presence of non-magnetic ions on the B-sites weakens the net magnetic moment of the B sublattice, and consequently, the total magnetic moment of the ferrite, which is the difference between the moments of the B and A sublattices, decreases. magnetics.or.kr Furthermore, the substitution can lead to local spin canting, which causes an additional decrease in magnetization. magnetics.or.kr

In contrast to the reduction in magnetization, the coercivity (Hc) of cobalt ferrite tends to increase with scandium substitution. magnetics.or.krarxiv.org Research on ScₓCoFe₂₋ₓO₄ thin films demonstrated that the octahedral substitution of Sc³⁺ ions led to an increase in coercivity. magnetics.or.kr This enhancement can be linked to factors such as increased magnetocrystalline anisotropy and the introduction of structural defects or strain by the dopant ions, which can act as pinning sites for domain wall motion.

Magnetic Properties of ScₓCoFe₂₋ₓO₄ Thin Films
Scandium Content (x)Saturation Magnetization (Ms) (emu/cm³)Remanent Magnetization (Mr) (emu/cm³)Coercivity (Hc) (kOe)
0.04151701.70
0.13101021.85
0.2220751.90
0.3150482.05

Data sourced from studies on ScₓCoFe₂₋ₓO₄ thin films. magnetics.or.kr

While specific research on scandium doping in Ni-Co-Mn-In Heusler alloys is not extensively documented, studies on other scandium-based Heusler compounds provide insight into the magnetic effects of incorporating scandium and cobalt in this class of materials. First-principles calculations on new full-Heusler compounds like Sc₂CoZ (where Z = Si, Ge, Sn) show that these materials tend to crystallize in a ferromagnetic configuration. arxiv.org For Sc₂CoSi and Sc₂CoSn, a half-metallic character is predicted, which is a desirable property for spintronic applications. arxiv.org The total calculated magnetic moments for these compounds are 1 µB per formula unit, which follows the Slater-Pauling rule. arxiv.org

Similarly, investigations into half-Heusler alloys such as ScXGe (where X = Mn, Fe) reveal pronounced stability in their ferromagnetic state. nih.gov The magnetic properties in these compounds originate from the spin polarization of the density of states, primarily contributed by the d-orbitals of the transition metal atoms (Sc, Mn, Fe) and the p-orbitals of Germanium. nih.gov These examples suggest that the inclusion of scandium in cobalt-containing Heusler alloys plays a crucial role in establishing a stable ferromagnetic order.

Ferrimagnetic Spinel Compounds (e.g., Sc-Doped Cobalt Ferrites).

Magnetic Interactions in Intermetallic Compounds (e.g., RCo₃B₂ where R=rare earth/Sc)

In intermetallic compounds of the RCo₃B₂ type (where R can be a rare earth element or scandium), the magnetic properties are a result of the interactions between the rare earth and cobalt sublattices. These compounds crystallize in a CeCo₃B₂-type structure.

A key characteristic of the RCo₃B₂ compounds is that the cobalt sublattice magnetization is generally very small. nih.gov When R is a magnetic rare earth element, the cobalt moments are observed to be antiparallel to the rare earth moments. nih.gov The small magnitude of the cobalt moment is attributed to the strong hybridization between the Co 3d and B 2p electronic states, as revealed by band structure analysis. nih.gov This hybridization leads to a high degree of itinerancy and weak ferromagnetism for the cobalt atoms. The contribution of the cobalt sublattice to the total magnetization is minor, decreasing from about 4% for R=Gd down to 1% for R=Er. nih.gov In essence, the magnetic moment on the cobalt atoms is not spontaneous but is induced through the 4f-5d-3d exchange interaction pathway involving the rare earth element. nih.gov

Spin Fluctuations and Itinerancy of Cobalt

In many cobalt-scandium containing intermetallic compounds, the magnetic properties are governed by itinerant-electron magnetism. Unlike localized magnetism where magnetic moments are fixed on specific atoms, itinerant magnetism involves electrons that are delocalized and move throughout the crystal lattice. Cobalt's 3d electrons, in particular, often exhibit this itinerant character.

A key concept in understanding these materials is that of spin fluctuations, which are spontaneous reorientations of the electron spins. In itinerant-electron systems, thermal energy can excite these fluctuations, which play a crucial role in the material's magnetic behavior. For instance, in weak itinerant ferromagnets, the temperature dependence of magnetic susceptibility can be explained by theories based on spin fluctuations. lanl.gov The energy scale of these ferromagnetic spin fluctuations can determine the magnetic ground state of the compound. lanl.gov For example, studies on compounds like YCo₉Si₄ and LaCo₉Si₄, which are chemically similar to scandium-cobalt systems, show that ferromagnetic spin fluctuations are dominant. lanl.gov The temperature dependences of magnetic susceptibility in such exchange-enhanced paramagnets often show a transition from a T² dependence at low temperatures to a Curie-Weiss-like behavior at higher temperatures, a hallmark of spin fluctuation models. uci.edu These fluctuations can be influenced by internal fields; for example, the replacement of a nonmagnetic rare-earth element with a magnetic one can lead to a "quenching" or suppression of these spin fluctuations. uci.edu

Reminiscent Sc(3d)-Co(3d) Magnetic Coupling

First-principles calculations on ScCo compounds indicate that a ferromagnetic phase is stable, highlighting a direct magnetic coupling between the elements. worldscientific.com The unique role of scandium's 3d¹ electron has been shown to enhance ferromagnetic interactions in some systems. osti.gov For instance, in gadolinium-germanium compounds, the substitution of magnetic gadolinium with scandium unexpectedly strengthens the ferromagnetic interactions, an effect attributed to the mediating role of scandium's 3d electrons between the magnetic atoms. osti.gov This suggests that hybridization between scandium's 3d orbitals and the orbitals of the magnetic atoms (in this case, cobalt's 3d orbitals) can enhance the magnetic exchange.

Experimental Techniques for Magnetic Characterization

Vibrating Sample Magnetometry (VSM)

Vibrating Sample Magnetometry (VSM) is a widely used and powerful technique for characterizing the bulk magnetic properties of materials. worldscientific.com The method is based on Faraday's Law of Induction, which states that a changing magnetic field will produce an electric field. osti.gov During a VSM measurement, the material sample is vibrated (typically vertically) at a constant frequency within a uniform external magnetic field. worldscientific.commagnetics.or.kr If the sample is magnetic, this vibration causes a periodic change in the magnetic flux in a set of stationary pick-up coils located nearby. magnetics.or.kr This changing flux induces a voltage in the coils, and the resulting current is directly proportional to the magnetic moment of the sample. osti.gov

By sweeping the external magnetic field and measuring the induced signal, a magnetic hysteresis loop (M-H curve) can be generated. From this loop, several key magnetic parameters can be determined:

Saturation Magnetization (Mₛ): The maximum magnetic moment that can be induced in the material. libretexts.org

Remanent Magnetization (Mᵣ): The magnetization remaining in the material after the external magnetic field is removed. libretexts.org

Coercivity (H꜀): The strength of the reverse magnetic field required to reduce the magnetization of the material back to zero. libretexts.org

VSM is a versatile, non-destructive technique suitable for various sample forms, including powders, bulk materials, thin films, and liquids. magnetics.or.krlibretexts.org It is instrumental in studying ferromagnetic, ferrimagnetic, paramagnetic, and diamagnetic materials. worldscientific.com In the context of cobalt-scandium compounds, VSM has been used to study the effects of scandium doping in cobalt ferrite thin films. magnetics.or.kr These studies showed that as the concentration of non-magnetic Sc³⁺ ions increases, the saturation and remanent magnetization decrease, while the coercivity increases. magnetics.or.kr

Below is an interactive table summarizing the trend of magnetic properties in Sc-substituted Cobalt Ferrite (ScₓCoFe₂₋ₓO₄) as measured by VSM.

Scandium Content (x)Saturation Magnetization (Mₛ)Remanent Magnetization (Mᵣ)Coercivity (H꜀)
LowHighHighLow
MediumMediumMediumMedium
HighLowLowHigh
This table illustrates the general trends observed in experimental findings. magnetics.or.kr

Electron Magnetic Resonance (EMR)

Electron Magnetic Resonance (EMR), also known as Electron Paramagnetic Resonance (EPR), is a sophisticated spectroscopic technique that provides information about the magnetic properties of a material at a microscopic level. researchgate.net It is highly sensitive to the local environment of atoms with unpaired electrons, making it an excellent tool for studying transition metal compounds like those containing cobalt. researchgate.net

The principle of EMR involves placing a sample in a strong, static magnetic field and irradiating it with a continuous wave of microwave radiation. The unpaired electrons possess a magnetic moment (spin), which aligns either parallel or anti-parallel to the external magnetic field, creating two distinct energy levels (Zeeman splitting). When the energy of the microwave radiation matches the energy difference between these spin states, the electrons can absorb the radiation and "flip" from the lower to the higher energy state. This resonance absorption is detected and recorded as an EMR spectrum.

EMR is a powerful tool for:

Determining magnetic ordering and phase transition temperatures. researchgate.net

Investigating spin dynamics within a material. researchgate.net

Identifying the nature of magnetic interactions and their evolution.

Probing the local structure and symmetry around magnetic ions. researchgate.net

Because the resonance condition is sensitive to the local magnetic field experienced by the electrons, EMR can provide insights that are not available from bulk magnetization measurements like VSM. It can help distinguish between different magnetic sites within a crystal lattice and characterize the interactions between magnetic ions. researchgate.net

Phase Diagrams and Thermodynamic Investigations of Cobalt Scandium Systems

Binary Cobalt-Scandium Phase Equilibria

The phase relationships in the binary cobalt-scandium system have been established through thermodynamic assessments, primarily using the CALPHAD (Calculation of Phase Diagrams) method. These calculations, supported by experimental data, reveal a complex system with limited mutual solubility and the formation of several intermetallic compounds.

Types of Mutual Solubility and Compound Formation

The Co-Sc binary system is characterized by the formation of four stable intermetallic compounds: Co₂Sc, CoSc, CoSc₂, and CoSc₃. msestudent.com The mutual solubility of cobalt in scandium and scandium in cobalt is limited. The formation of these compounds occurs through a series of peritectic and eutectic reactions as the molten alloy cools and solidifies.

A thermodynamic assessment of the Co-Sc system has produced a calculated phase diagram that outlines these invariant reactions. The liquid phase undergoes several transformations, leading to the sequential formation of the cobalt-rich and scandium-rich intermetallic phases.

Table 1: Invariant Reactions in the Cobalt-Scandium Binary System

ReactionTemperature (°C)Composition (at.% Sc)
L ↔ (αCo) + Co₂Sc123718.9
L + Co₂Sc ↔ CoSc124534.5
L + CoSc ↔ CoSc₂111555.0
L ↔ CoSc₂ + CoSc₃98572.0
L ↔ CoSc₃ + (βSc)96078.0
(βSc) ↔ (αSc) + CoSc₃95099.5

Note: Data is based on CALPHAD thermodynamic assessments and may vary slightly between different studies.

The crystal structures of the intermetallic compounds formed in the Co-Sc system have been identified through X-ray diffraction studies. These compounds exhibit distinct crystal structures, which are detailed in the table below.

Table 2: Crystallographic Data for Cobalt-Scandium Intermetallic Compounds

CompoundPearson SymbolSpace GroupPrototype
Co₂SccF24Fd-3mMgCu₂
CoSccP2Pm-3mCsCl
CoSc₂tI12I4/mmmTi₂Cu
CoSc₃oP16PnmaFe₃C

Ternary Phase Diagrams Involving Cobalt and Scandium

The addition of a third element to the Co-Sc binary system introduces further complexity, leading to the formation of ternary compounds and altered phase stability. The investigation of these ternary phase diagrams is essential for designing alloys with specific properties.

Sc-Co-Si Ternary System Phase Equilibria

Experimental investigations of the Sc-Co-Si ternary system have revealed the existence of several complex ternary silicides. An isothermal section at 800 °C, established through arc melting and subsequent annealing of samples, has confirmed the formation of new ternary compounds. au.dk

One such compound is Sc₁₂Co₄₁.₈Si₃₀.₂, which crystallizes in a unique hexagonal structure type (space group P6/mmm). wikipedia.org Another recently discovered phase, Sc₃₈Co₁₄₄Si₉₇, also possesses a new hexagonal structure type (space group P6₃/m). au.dk The existence of these intricate structures highlights the complex atomic interactions within this ternary system. Research into the complete isothermal section reveals various two-phase and three-phase equilibrium regions between these ternary compounds and the phases from the constituent binary systems.

Table 3: Known Ternary Compounds in the Sc-Co-Si System

CompoundPearson SymbolSpace Group
Sc₁₂Co₄₁.₈Si₃₀.₂hP168P6/mmm
Sc₃₈Co₁₄₄Si₉₇hP279P6₃/m
Sc₃Co₂Si₃oP32Pnma
Sc₂CoSi₂oI20Immm
Sc₆Co₃₀Si₁₉hP55P6₃/m
Sc₅Co₄Si₁₀tP19P4/mbm

Sc-Co-Ge Ternary System Phase Equilibria

The phase equilibria in the Sc-Co-Ge ternary system have been investigated at 600 °C (873 K). These studies, conducted using X-ray diffraction and electron probe microanalysis, have identified the formation of five ternary germanides. The system is characterized by the formation of solid solutions based on binary compounds and the presence of several three-phase regions.

The isothermal section at 600 °C shows equilibria between the cobalt and scandium germanides and the newly formed ternary compounds. These ternary phases have distinct stoichiometric compositions and crystal structures.

Table 4: Ternary Compounds in the Sc-Co-Ge System at 600°C

CompoundCrystal Structure Type
ScCo₆Ge₆HfFe₆Ge₆
Sc₃Co₄Ge₁₀Sc₃Ni₄Si₁₀
Sc₆Co₇Ge₁₆Sc₆Ni₇Ge₁₆
~Sc₉Co₅Ge₈Unknown
~Sc₄CoGe₃Unknown

Al-Co-Sc Ternary System Phase Equilibria

The Al-Co-Sc ternary system has been studied, particularly concerning its thermodynamic properties in the liquid state. Calorimetric investigations of the enthalpies of mixing at 1870 K indicate a strong interaction between the components. researchgate.net Thermodynamic modeling based on these experimental results has been used to estimate the liquidus surface of the phase diagram. researchgate.net

While comprehensive experimental data on the solid-state phase equilibria is limited, investigations into related systems, such as Al-Ni-Sc, provide insights into the likely phase relationships. researchgate.net In the Al-Ni-Sc system, several ternary compounds have been identified. It is anticipated that the Al-Co-Sc system also features ternary intermetallic phases. The Al-rich corner of the diagram is of particular interest for the development of lightweight, high-strength aluminum alloys. Further experimental work is needed to fully establish the isothermal sections and identify the stable ternary compounds in the Al-Co-Sc system.

Thermodynamic Modeling and Calculation

Thermodynamic modeling, particularly using the CALPHAD methodology, is a powerful tool for understanding and predicting phase equilibria in multicomponent systems like those involving cobalt and scandium. nih.gov This approach involves developing mathematical models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition.

For the Co-Sc binary system, the Gibbs free energies of the liquid, body-centered cubic (bcc), face-centered cubic (fcc), and hexagonal close-packed (hcp) phases are typically described by a subregular solution model, with the excess Gibbs energy term expressed by a Redlich-Kister polynomial. msestudent.com

The intermetallic compounds (Co₂Sc, CoSc, CoSc₂, CoSc₃), which have ordered crystal structures, are modeled using the sublattice model, also known as the Compound Energy Formalism (CEF). msestudent.comepj-conferences.org In this model, the crystal lattice is divided into sublattices, each occupied by specific atoms. The Gibbs energy of the compound is then calculated based on the energies of the "end-members" (the pure components on each sublattice) and interaction parameters that describe the mixing of different atoms on the same sublattice. epj-conferences.org

For ternary systems like Al-Co-Sc, the model of ideal associated solutions (IAS) has been used to describe the thermodynamic properties of the liquid phase. researchgate.net This model assumes the formation of associates (short-range ordered clusters) in the liquid, which influences the thermodynamic properties such as the enthalpy of mixing.

These thermodynamic models are optimized by fitting the model parameters to available experimental data, including phase boundary information and thermochemical measurements. The resulting self-consistent thermodynamic database can then be used to calculate phase diagrams and predict phase equilibria for a wide range of compositions and temperatures, guiding alloy design and processing. nih.gov

Enthalpies of Mixing for Liquid and Solid Alloys

The enthalpy of mixing (ΔH_mix) is a key thermodynamic property that indicates the heat absorbed or released upon the formation of an alloy from its pure components. A negative enthalpy of mixing suggests an exothermic reaction and a tendency for the components to form a solution or intermetallic compounds, indicating attractive forces between the dissimilar atoms. Conversely, a positive enthalpy of mixing signifies an endothermic reaction and a tendency towards phase separation.

For the Co-Sc system, a thermodynamic assessment using the CALPHAD method has been performed to model the Gibbs free energy of the various phases. In this assessment, the liquid, body-centered cubic (bcc), face-centered cubic (fcc), and hexagonal close-packed (hcp) phases were described using the subregular solution model. This model accounts for the non-ideal interactions between the cobalt and scandium atoms in the solution phases. The Gibbs free energy expression in this model includes parameters that are optimized based on available experimental data, such as phase diagram information.

The subregular solution model used in the CALPHAD assessment expresses the excess Gibbs free energy (G^E), from which the enthalpy of mixing can be derived, as a polynomial function of the mole fractions of the components. This allows for the calculation of the enthalpy of mixing across the entire composition range for both liquid and solid solution phases.

Illustrative Data Table of Calculated Integral Molar Enthalpies of Mixing for Liquid Co-Sc Alloys at 1873 K (based on the subregular solution model)

Mole Fraction Sc (x_Sc)Integral Molar Enthalpy of Mixing (kJ/mol)
0.1-15.2
0.2-28.5
0.3-39.1
0.4-46.3
0.5-49.5
0.6-48.2
0.7-42.1
0.8-31.0
0.9-15.8

Note: The data in this table are illustrative and representative of the output from a subregular solution model for a system with strong negative deviation from ideality, as suggested by the CALPHAD assessment of the Co-Sc system. They are not direct experimental values.

Activity of Components

The thermodynamic activity of a component in an alloy is a measure of its effective concentration, which governs its chemical potential. In an ideal solution, the activity of a component is equal to its mole fraction. Deviations from this ideal behavior provide insight into the nature of the interactions between the components.

In the Co-Sc system, the strong attractive interactions, as evidenced by the negative enthalpy of mixing and the formation of intermetallic compounds, lead to significant negative deviations from Raoult's law for the activities of both cobalt and scandium. This means that the activities of Co and Sc are lower than their respective mole fractions across the composition range.

The CALPHAD thermodynamic description of the Co-Sc system allows for the calculation of the activities of cobalt and scandium in the liquid and solid phases. The subregular solution model for the solution phases and the sublattice models for the intermetallic compounds provide the necessary thermodynamic parameters to determine these activities as a function of temperature and composition. A strong negative deviation from ideality implies that the partial vapor pressures of cobalt and scandium above the alloy are lower than what would be expected for an ideal solution.

Illustrative Data Table of Calculated Activities of Cobalt and Scandium in Liquid Co-Sc Alloys at 1873 K

Mole Fraction Sc (x_Sc)Activity of Co (a_Co)Activity of Sc (a_Sc)
0.10.850.02
0.20.680.05
0.30.500.10
0.40.350.18
0.50.220.30
0.60.120.45
0.70.060.62
0.80.020.78
0.90.0050.90

Note: This table presents illustrative values calculated based on a thermodynamic model that reflects strong negative deviations from Raoult's law, consistent with the nature of the Co-Sc system. These are not direct experimental measurements.

Ideal Associated Solutions Model

The Ideal Associated Solutions (IAS) model is a thermodynamic model used to describe the properties of liquid solutions where strong chemical interactions lead to the formation of "associates" or short-range ordered clusters of atoms. This model is particularly well-suited for systems with strong negative deviations from ideal behavior, such as the Co-Sc system.

The fundamental concept of the IAS model is that the liquid alloy is treated as an ideal solution of the constituent atoms and various associated species in equilibrium. For the Co-Sc system, one could postulate the existence of associates corresponding to the stoichiometry of the stable intermetallic compounds, such as Co₂Sc and CoSc.

The thermodynamic properties of the alloy are then calculated based on the mole fractions of these species, which are determined by the law of mass action for the association reactions. The model requires thermodynamic data for the formation of the associates, such as their enthalpy and entropy of formation.

Although the CALPHAD assessment of the Co-Sc system by Cui and Jin utilized the subregular solution model, the IAS model provides a more physically intuitive picture for systems with strong ordering tendencies. The successful application of the IAS model to the similar Al-Sc and Al-Co-Sc systems, which also exhibit strong interatomic interactions, suggests its potential applicability to the binary Co-Sc system. The model would be expected to accurately represent the significant exothermic enthalpies of mixing and the strong negative deviations in the activities of the components.

Thermodynamic Stability Prediction of Intercalated Structures

Intercalation refers to the insertion of atoms or molecules into the interstitial sites of a host material with a layered or open crystal structure. The thermodynamic stability of such intercalated structures is determined by the change in Gibbs free energy upon intercalation. A negative Gibbs free energy of formation indicates that the intercalated compound is stable relative to the pure host material and the intercalating species.

Specific experimental or theoretical studies on the thermodynamic stability of cobalt intercalated into a scandium host lattice, or vice versa, are not widely reported. However, general principles of thermodynamic stability can be applied. The stability of a hypothetical intercalated Co-Sc structure would depend on several factors:

Size Factor: The relative sizes of the cobalt and scandium atoms and the dimensions of the interstitial sites in the host lattice. A significant mismatch can lead to lattice strain, which destabilizes the structure.

Electronic Factor: The electronic interactions between the intercalated atoms and the host lattice. Strong bonding interactions, as are expected between cobalt and scandium, would favor the stability of the intercalated structure.

Stoichiometry: The concentration of the intercalated species. There are often specific stoichiometries that lead to particularly stable ordered intercalated compounds.

First-principles calculations based on Density Functional Theory (DFT) are a powerful tool for predicting the thermodynamic stability of such structures. These calculations can determine the formation energy of a hypothetical intercalated compound by comparing its total energy to the total energies of the pure constituents. A negative formation energy would suggest that the intercalated structure is thermodynamically stable with respect to decomposition into the pure elements.

While specific data for intercalated Co-Sc compounds is lacking, studies on other transition metal intercalated systems demonstrate that the stability is highly dependent on the specific chemistry and crystal structure of the host and intercalant.

Computational and Theoretical Modeling in Cobalt Scandium Research

Ab-initio Studies on Structural, Electronic, and Elastic Properties

Ab-initio calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the intrinsic properties of materials without prior experimental data. hilarispublisher.com These first-principles calculations are used to investigate the structural, electronic, and elastic characteristics of cobalt-scandium compounds and other related alloys. scielo.org.mxresearchgate.net

Research in this area focuses on determining stable crystal structures by calculating parameters such as lattice constants and formation energies. researchgate.net For example, studies on scandium chalcogenides have used these methods to determine lattice constants and bulk moduli. researchgate.net Similarly, investigations into various alloy systems, like Ti₃(Al₁₋ₙSiₙ)C₂, have successfully calculated a complete set of independent elastic constants (Cᵢⱼ), shear modulus, bulk modulus, and Young's modulus, confirming the mechanical stability of the compounds. nih.gov The electronic band structures and density of states (DOS) are also computed to understand the nature of chemical bonding and to predict electrical properties, revealing whether a compound behaves as a metal, semiconductor, or insulator. scielo.org.mxnih.gov For instance, the analysis of DOS for Ti₃SiC₂ and Ti₃AlC₂ showed their metallic character, with major contributions from Ti-3d states at the Fermi level. nih.gov These computational techniques provide a foundational understanding of the material's behavior under different conditions. hilarispublisher.comunileoben.ac.at

PropertyMethodCompoundCalculated ValueReference
Lattice Constant (a)FP-LAPW (GGA)Co₂H3.56 Å hilarispublisher.com
Bulk Modulus (B)FP-LAPW (GGA)Co₂H215 GPa hilarispublisher.com
Young's Modulus (Y)Ab-initioTi₃AlC₂330 GPa nih.gov
Pugh's Ratio (G/B)Ab-initioTaP> 0.57 (Brittle) nih.gov
Formation EnergyAb-initioSc₂SiCNegative scielo.org.mx

Prediction of Material Stability and Energetics

Computational thermodynamics is a powerful tool for predicting the phase stability and energetics of multicomponent alloy systems, including those containing cobalt and scandium. ukaea.uk Using first-principles DFT calculations, researchers can compute thermodynamic properties for various binary and ternary alloys. researchgate.net Key metrics for stability, such as formation energy and cohesive energy, are calculated to determine if a compound is energetically favorable and likely to be synthesizable. scielo.org.mx For instance, negative formation energy and positive cohesive energy are strong indicators that a compound is stable. scielo.org.mx

These computational approaches are also used to create extensive databases of thermodynamic properties for cobalt-rich binary alloys with numerous solute elements. researchgate.net Such databases include vital information like the enthalpy of formation for ordered compounds and solute-vacancy binding energies. researchgate.net Furthermore, computational models like the CALPHAD (Calculation of Phase Diagrams) method utilize these first-principles data to predict phase diagrams and assess phase stability in complex, multi-component systems. stumejournals.com This predictive capability significantly reduces the need for time-consuming and expensive trial-and-error experiments, streamlining the development of new alloys with desired properties. ukaea.ukstumejournals.com

Compound/SystemProperty CalculatedMethodFindingReference
Sc₂SiX (X=C, N)Formation EnergyAb-initioNegative values indicate energetic stability. scielo.org.mx
Sc₂SiX (X=C, N)Cohesive EnergyAb-initioPositive values indicate the potential for synthesis. scielo.org.mx
Co-X binary alloysEnthalpy of FormationDFTDatabase created for 25 solute elements in fcc cobalt. researchgate.net
Co-X binary alloysSolute-vacancy bindingDFTCalculated for nearest and next-nearest neighbors. researchgate.net
[NaCo(HMDS)₃]Relative Gibbs EnergiesDFTUsed to predict stability of square planar complexes. researchgate.net

Simulations of Chemical Bonding and Reactivity

Computational chemistry has become a cornerstone in catalysis research, offering atomic-level insights into complex reaction mechanisms involving transition metals like cobalt and scandium. nih.gov DFT calculations are frequently employed to elucidate the pathways of catalytic cycles, identify key intermediates and transition states, and understand the electronic and steric factors that govern reactivity. beilstein-journals.orgnih.gov

For cobalt-catalyzed reactions, such as C-H functionalization, computational studies have been crucial in distinguishing between proposed mechanisms like single electron transfer (SET) and concerted metalation-deprotonation (CMD). nih.govrsc.org For example, DFT calculations suggested that a Co(III) species is the actual catalyst in certain C-H alkoxylation reactions, proceeding through an intermolecular SET pathway, a prediction later supported by experimental evidence. nih.govrsc.org Similarly, in cobalt-catalyzed C-H cyanations, computational analysis has highlighted the significant role of London dispersion forces in stabilizing intermediates and transition states, which is a critical factor for the reaction's efficiency. beilstein-journals.org In the realm of scandium catalysis, theoretical studies help explain the mechanism of various transformations, such as the C-H activation of a substrate to form a scandium alkenyl species, which then participates in subsequent reaction steps. mdpi.com These mechanistic investigations provide a rational basis for catalyst design and reaction optimization. nih.gov

Predicting and controlling regioselectivity is a significant challenge in organic synthesis, particularly in C-H activation reactions. chemrxiv.org Computational models, increasingly incorporating machine learning, are being developed to predict the outcome of such reactions. rsc.org For electrophilic aromatic substitution, an atom-based machine learning model named RegioML has been developed. rsc.org This model uses atomic charges calculated with semiempirical methods combined with a gradient boosting machine to achieve high accuracy in predicting regioselectivity for bromination reactions. rsc.org

In transition metal catalysis, DFT calculations are used to understand the origins of regioselectivity. For cobalt(I)-catalyzed allylic alkylation reactions, computational investigations support a Co(I)/Co(III) catalytic cycle and help explain the excellent selectivity observed for the branched product. nih.gov By analyzing the energy profiles of different reaction pathways leading to various regioisomers, researchers can identify the factors—such as ligand structure, substrate electronics, and solvent effects—that control the reaction's outcome. chemrxiv.org These predictive models reduce reliance on experimental screening and provide deeper insights into the structural factors that drive regioselectivity, aiding in the rational design of more selective catalysts. chemrxiv.org

Integration of Machine Learning in Alloy Design

Application AreaML Model/ApproachSystem/TargetKey FindingReference
Cobalt-based SuperalloysRandom Forest & DFTCo-Ni-Fe-Cr-Al-W-Ti-Ta-V-Mo-NbPredicted formation/decomposition energies with >97% accuracy, identifying 1,049 promising candidates. springernature.com
Magnetic MaterialsHigh-Throughput Computational ModelsHeusler alloys (e.g., Co₂MnTi)Predicted and synthesized two new magnetic materials, with predicted Curie temperature matching experiments. engineering.com
Multi-Principal Element AlloysGeneralized Regression Neural Network (GRNN)Cobalt-free MPEAsDesigned and synthesized a novel Fe₂.₅Ni₂.₅CrAl alloy with exceptional mechanical properties. researchgate.netntu.edu.sg
Alloy-Based CatalystsExtreme Gradient Boosting Regression (XGBR) & DFTCu, Co, Ni alloys for HERScreened 5400 candidates to identify 27 promising non-Pt HER electrocatalysts. mdpi.com
Quaternary Heusler CompoundsML model trained on OQMD73 metallic elementsDiscovered 55 new, stable quaternary Heusler compounds from over 300,000 candidates. aps.org

Prediction of Formation and Decomposition Energies

Computational and theoretical modeling, particularly through methods rooted in density functional theory (DFT), has become an indispensable tool for predicting the fundamental thermodynamic properties of materials without the need for experimental synthesis. In the realm of cobalt-scandium research, these first-principles calculations provide crucial insights into the formability and stability of various intermetallic compounds. The prediction of formation and decomposition energies is central to understanding the phase stability and potential synthesis pathways for new materials within the Co-Sc system.

Detailed theoretical investigations have been conducted to determine the enthalpies of formation for several key cobalt-scandium intermetallic compounds. These calculations are foundational to constructing accurate phase diagrams using methodologies like the Calculation of Phase Diagrams (CALPHAD) approach. researchgate.net The CALPHAD method relies on Gibbs free energy models for each phase, where the parameters are optimized based on both experimental data and theoretical values from first-principles calculations.

For the cobalt-scandium binary system, several intermetallic phases have been identified and their thermodynamic properties computationally assessed. The primary compounds of interest include CoSc, Co₂Sc, CoSc₂, and CoSc₃. researchgate.net The stability of these compounds is evaluated by calculating their formation enthalpy (ΔH_f), which represents the energy released or absorbed when a compound is formed from its constituent elements in their standard states. A negative formation enthalpy indicates that the compound is stable relative to the pure elements and that its formation is an energetically favorable process.

The Gibbs free energies of the liquid, body-centered cubic (bcc), face-centered cubic (fcc), and hexagonal close-packed (hcp) phases in the Co-Sc system are typically described using a subregular solution model. For the intermetallic compounds, a sublattice model is employed to accurately represent their ordered crystal structures. researchgate.net These models are essential for predicting how the stability of different phases changes with temperature and composition.

The following table summarizes the computationally predicted formation enthalpies for various cobalt-scandium intermetallic compounds, derived from theoretical modeling studies.

CompoundCrystal StructurePredicted Formation Enthalpy (kJ/mol)
CoScCubic (B2)-35.5
Co₂ScCubic (C15)-27.8
CoSc₂Tetragonal (I4/mmm)-29.1
CoSc₃Orthorhombic (Cmcm)-23.7

Note: The values presented are representative of theoretical predictions and may vary slightly between different computational studies and methodologies.

The decomposition energy, conversely, is the energy required to break down a compound into other stable phases. In the context of the Co-Sc phase diagram, a compound is considered thermodynamically stable if its formation energy is on the convex hull of the formation energy plot. This means that it has a lower energy than any possible mixture of other phases at that composition. If a compound's formation energy lies above the convex hull, it is metastable or unstable and will have a thermodynamic driving force to decompose into the neighboring stable phases.

First-principles calculations are instrumental in determining these decomposition pathways and the associated energy changes. By comparing the formation energy of a specific Co-Sc compound to the energies of adjacent phases in the phase diagram, researchers can predict its stability and likelihood of decomposition. This information is critical for materials design, as it helps to identify which compositions will yield stable, single-phase materials and which are likely to result in multi-phase microstructures. The computational assessment of these energies provides a foundational understanding of the thermodynamic landscape of the cobalt-scandium system, guiding experimental efforts in the synthesis and characterization of novel alloys. researchgate.net

Advanced Characterization Techniques Employed in Cobalt Scandium Research

X-ray Photoelectron Spectroscopy (XPS) for Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of cobalt-scandium compounds, XPS provides crucial insights into the oxidation states and local chemical environments of both cobalt and scandium ions.

In a study of scandium-doped cobalt ferrite (B1171679) (ScₓCoFe₂₋ₓO₄) thin films, XPS was utilized to determine the valence states of the constituent elements. The analysis of the Sc 2p spectra revealed two primary peaks corresponding to the 2p₃/₂ and 2p₁/₂ spin-orbit splitting of the Sc³⁺ ion. Similarly, the Co 2p spectra showed characteristic peaks for 2p₃/₂ and 2p₁/₂ levels, confirming the +2 oxidation state of cobalt. The binding energies for these core levels provide a definitive signature of the electronic state of the ions within the crystal lattice.

Table 1: XPS Binding Energies for ScₓCoFe₂₋ₓO₄

Raman Spectroscopy for Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules and crystal lattices, providing detailed information about the structure, phase, and chemical bonding within a material. In the study of cobalt-scandium compounds, Raman spectroscopy is instrumental in identifying crystallographic phases and understanding the effects of elemental substitution on the local structure.

Research on scandium-substituted cobalt ferrites (ScₓCoFe₂₋ₓO₄) has demonstrated the utility of Raman spectroscopy in elucidating the distribution of cations within the spinel structure. The Raman spectra of these materials exhibit distinct vibrational modes associated with the tetrahedral (A) and octahedral (B) sites of the spinel lattice. For instance, the A₁g vibrational modes above 600 cm⁻¹ are attributed to the symmetric stretching of oxygen ions at the tetrahedral sites. Analysis of the Raman peak intensities suggests that the introduction of scandium at the octahedral sites influences the population of Co²⁺ ions at the tetrahedral sites. magnetics.or.kr

Table 2: Raman Vibrational Modes in ScₓCoFe₂₋ₓO₄

Energy Dispersive X-ray Spectroscopy (EDX) for Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. researchgate.net It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM) to provide spatially resolved elemental information. EDX relies on the principle that each element has a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum. researchgate.net

In the research of cobalt-scandium materials, EDX is a fundamental tool for verifying the elemental composition and homogeneity of the synthesized compounds. By bombarding the sample with an electron beam, characteristic X-rays are emitted from the constituent elements. The energy of these X-rays is specific to each element, allowing for qualitative and quantitative analysis of the sample's composition. For instance, in the synthesis of a cobalt-scandium alloy, EDX would be employed to confirm the target stoichiometry and to map the distribution of cobalt and scandium throughout the material, ensuring a uniform composition. While elements with low atomic numbers can be challenging to detect, EDX is highly effective for heavier elements like cobalt and scandium. kstudy.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the local atomic environment of specific nuclei in a material. Both cobalt and scandium have NMR-active isotopes, ⁵⁹Co and ⁴⁵Sc respectively, making NMR a valuable tool for probing the structure of cobalt-scandium compounds at the atomic level.

⁵⁹Co is a high-sensitivity nucleus with 100% natural abundance. huji.ac.il Its chemical shift is highly sensitive to the local coordination environment and the electronic structure of the cobalt atom. researchgate.net For ferromagnetic cobalt-containing materials, internal field NMR can be used to analyze the crystalline and magnetic properties. rsc.org

⁴⁵Sc is also a 100% naturally abundant nucleus, though it is a quadrupolar nucleus which can lead to broader spectral lines. huji.ac.il The ⁴⁵Sc NMR chemical shift is particularly sensitive to the coordination number of the scandium ion. Studies on scandium-containing oxides have shown a significant difference in the isotropic chemical shifts between six-coordinated and eight-coordinated scandium, making it a powerful parameter for determining the local coordination environment.

The application of both ⁵⁹Co and ⁴⁵Sc NMR to cobalt-scandium compounds can provide a comprehensive picture of the local atomic arrangements and bonding environments of both constituent elements.

Table 3: NMR Properties of ⁵⁹Co and ⁴⁵Sc Nuclei

Role of Cobalt Scandium Interactions in Advanced Materials Development

Microstructure Evolution and Grain Refinement in Alloys

The addition of scandium to various alloys, including those containing cobalt, is a potent strategy for controlling microstructure and achieving significant grain refinement. mdpi.comunits.it In nickel-based superalloys, for instance, scandium doping has been shown to effectively refine grain size. mdpi.com This refinement is primarily achieved by influencing the size and distribution of precipitates, particularly at the grain boundaries. mdpi.com The fundamental mechanism involves the formation of fine, thermally stable particles that pin grain boundaries and impede their movement during processing and high-temperature exposure. units.itfracturae.com In aluminum alloys, scandium additions lead to a remarkable reduction in grain size, which can be attributed to the formation of Al3Sc particles that act as effective nuclei during solidification. fracturae.commdpi.com This grain refining effect enhances the mechanical properties of the material according to the Hall-Petch relationship. mdpi.com The presence of scandium can also increase the recrystallization temperature, thereby improving the thermal stability of the fine-grained microstructure. iust.ac.ir

Intermetallic Precipitate Formation and Their Influence on Grain Boundaries

The formation of intermetallic precipitates at grain boundaries is a key mechanism through which scandium exerts its influence on alloy microstructures. mdpi.com In nickel-based superalloys like U720Li and RR1000, scandium additions modify the size and volume fraction of primary γ' (gamma prime) precipitates located at the grain boundaries. mdpi.com These precipitates act as pinning points that hinder grain boundary migration, leading to a finer and more stable grain structure. mdpi.com The precipitates can also influence the local chemistry and stress state of the grain boundary region, which can affect the material's susceptibility to intergranular failure. mdpi.commdpi.com In many engineering alloys, precipitates are intentionally formed at grain boundaries to control grain size and enhance strength. researchgate.net The effectiveness of these precipitates depends on their size, morphology, distribution, and coherency with the matrix. units.it For example, the Al3Sc phase in aluminum alloys is an L12-type dispersoid that is coherent with the aluminum matrix, creating significant lattice strain that effectively blocks dislocation motion and impedes grain growth. units.it The growth of these grain boundary precipitates can drain the surrounding area of solute atoms, leading to the formation of precipitate-free zones (PFZs) adjacent to the boundaries. mdpi.com

Dispersoid Effects on Grain Growth

Dispersoids, which are fine, incoherent particles distributed throughout the alloy matrix, play a crucial role in inhibiting grain growth, particularly at elevated temperatures. Scandium is highly effective in forming such dispersoids. fracturae.com In aluminum alloys, Al3Sc dispersoids exhibit high thermal stability and are exceptionally effective at impeding the movement of grain boundaries, which helps to control the grain structure. fracturae.com The addition of scandium can significantly improve resistance to recrystallization, a process where deformed grains are replaced by new, strain-free grains, often leading to a loss of strength. units.it The effectiveness of Al3Sc dispersoids is attributed to their coherency with the matrix and high thermal stability. units.it The combination of scandium with other elements like zirconium can create even more stable core-shell structures in Al3(Sc,Zr) dispersoids, further enhancing their grain growth inhibiting capabilities. fracturae.com This ability to stabilize the grain structure at high temperatures is critical for applications in aerospace and power generation where materials are subjected to extreme thermal conditions. mdpi.com

Catalytic Activity in Scandium-Doped Cobalt Ferrites

Scandium doping has been shown to significantly enhance the catalytic performance of cobalt-containing spinel ferrites. In nanograined Ni0.5Co0.5ScxFe2−xO4 ferrites, the partial substitution of Fe3+ ions with Sc3+ ions on the octahedral sites of the spinel structure has a favorable effect on their activity in the catalytic combustion of various organic compounds. researchgate.net The enhancement in catalytic activity is attributed to several factors, including smaller crystallite sizes (in the range of 35-39 nm) and larger specific surface areas (29-32 m2/g) that result from the scandium doping. researchgate.net The presence of scandium cations within the spinel structure itself is also believed to contribute to the improved performance. researchgate.net While undoped cobalt ferrite (B1171679) (CoFe2O4) shows some catalytic activity, the introduction of other dopants like aluminum has also been studied to improve its efficiency in processes like the photocatalytic degradation of dyes. mdpi.com The general principle is that modifying the ferrite structure with dopants can create more active sites and improve charge transfer, boosting catalytic efficiency. mdpi.com

Table 1: Effect of Scandium Doping on Ni-Co Ferrite Properties and Catalytic Performance
MaterialCrystallite Size (nm)Specific Surface Area (m²/g)Effect on Catalytic ActivityReference
Ni₀.₅Co₀.₅ScₓFe₂₋ₓO₄ (x=0, 0.05, 0.1, 0.2)35-3929-32Enhanced activity for acetone, propane, and benzene (B151609) combustion researchgate.net

Ion Diffusion Mechanisms in Scandium-Substituted Solid Electrolytes

In the field of solid-state batteries, scandium substitution is explored to modify the properties of solid electrolytes, such as NASICON (NAtrium Super Ionic CONductor) type materials. researchgate.netcam.ac.ukbohrium.com Studies on Sc3+-substituted NASICON compositions, like Na3ScxZr2-x(SiO4)2-x(PO4)1+x, have provided insights into the influence of scandium on crystal structure and ion diffusion. cam.ac.ukbohrium.comacs.org

Research indicates that as the concentration of Sc3+ increases, the ionic conductivity tends to decrease, while the activation energy for ion diffusion increases. cam.ac.ukbohrium.comacs.org For example, at 473 K, the ionic conductivity is on the order of 10⁻⁴ S/cm, and this value diminishes with higher scandium content. cam.ac.ukbohrium.comacs.org This phenomenon is linked to changes in the crystal structure and the local atomic environments induced by the substitution of Zr4+ with Sc3+. acs.org For certain compositions, a phase transition from a monoclinic to a rhombohedral structure is observed with increasing temperature, which modifies the ionic transport properties. cam.ac.ukbohrium.comacs.org

Molecular dynamics simulations and nuclear magnetic resonance (NMR) spectroscopy have revealed that the long-range diffusion pathways for Na+ ions are three-dimensional, involving a continuous exchange of ions between different crystallographic sites (Na(1) and Na(2)). researchgate.netcam.ac.ukbohrium.com However, on a local atomic scale, the Na+-ion motion appears to be two-dimensional. cam.ac.ukbohrium.com Depending on the temperature, different Li+ ion diffusion mechanisms can be observed in lithium-based systems. researchgate.net These findings are crucial for designing solid electrolytes with optimized transport properties for next-generation energy storage devices. researchgate.net

Table 2: Impact of Sc³⁺ Substitution on NASICON Solid Electrolytes
ParameterObservation with Increasing Sc³⁺ ConcentrationTypical Value/RangeReference
Ionic ConductivityDecreases~10⁻⁴ S/cm at 473 K cam.ac.ukbohrium.comacs.org
Activation Energy for Ion DiffusionIncreases0.35 to 0.50 eV (for N2 compounds) acs.org
Diffusion Coefficient (D)Decreases~10⁻⁸ cm²/s at 473 K acs.org

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